(R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid is an amino acid derivative with the molecular formula and a molecular weight of approximately 223.27 g/mol. This compound features a chiral center, making it exist in two enantiomeric forms, with the (R)-configuration being of particular interest in various biological applications. Its structure consists of a pentanoic acid backbone substituted with a 4-methoxyphenyl group at the fifth carbon and an amino group at the second carbon, contributing to its unique properties and potential functionalities in medicinal chemistry .
The reactivity of (R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid can be explored through several chemical transformations:
These reactions highlight the compound's versatility in synthetic organic chemistry.
(R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid has shown promise in various biological contexts:
Research into its specific mechanisms of action is ongoing, but preliminary studies indicate significant therapeutic potential.
Several synthesis methods have been developed for (R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid:
Each method offers distinct advantages regarding yield, purity, and scalability.
Interaction studies involving (R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid focus on its binding affinities and effects on various biological targets:
Such studies are crucial for understanding the compound's pharmacodynamics and pharmacokinetics.
(R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid shares similarities with several other compounds, allowing for comparative analysis based on structure and function:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-5-(4-methylphenyl)pentanoic acid | Methyl substitution instead of methoxy | |
| 2-Amino-5-(3-methoxyphenyl)pentanoic acid | Different methoxy position affecting activity | |
| 5-(4-Methoxyphenyl)pentanoic acid | Lacks amino group; differing biological activity |
These compounds illustrate variations in substitution patterns that can significantly impact their biological activities, highlighting the uniqueness of (R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid within this class of molecules.
The distinct properties and potential applications of (R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid make it a valuable subject for ongoing research in medicinal chemistry and pharmacology.
(R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid (CAS 110011-96-6) is an α-amino acid with the systematic IUPAC name 2-amino-5-(4-methoxyphenyl)pentanoic acid. Its molecular formula, C₁₂H₁₇NO₃, corresponds to a molecular weight of 223.27 g/mol. The compound’s structure features a five-carbon chain with an amino group at the second carbon and a 4-methoxyphenyl substituent at the fifth carbon (Figure 1).
The stereochemistry of the α-carbon is designated as (R) under the Cahn-Ingold-Prelog priority rules, distinguishing it from its (S)-enantiomer. This configuration is critical for its interactions in chiral environments, such as enzyme active sites or asymmetric catalysts. Key identifiers include:
The compound is structurally related to 5-(4-methoxyphenyl)-5-oxopentanoic acid (CAS 4609-10-3), which shares the methoxyphenyl moiety but lacks the amino group and chirality.
Chiral amino acids have played a pivotal role in elucidating the origins of biological homochirality. The discovery that racemic mixtures of amino acids can undergo spontaneous enantiomeric enrichment through processes like eutectic crystallization provided early insights into prebiotic symmetry breaking. For example, studies on amino acids such as valine and aspartic acid demonstrated that solid-phase racemic compounds often exhibit solubility-driven enantiomeric excess (ee) in solution, a phenomenon termed the "Morowitz effect".
(R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid emerged as a synthetic target during the late 20th century, coinciding with advances in asymmetric catalysis and nonribosomal peptide synthesis (NRPS). Unlike ribosomal peptides, NRPS systems incorporate nonproteinogenic amino acids, enabling the production of complex natural products like vancomycin and cyclosporine. The methoxyphenyl group in this amino acid mirrors structural motifs found in bioactive peptides, underscoring its utility in mimicking natural products.
The compound’s chiral center and aromatic side chain make it a versatile substrate for enzymatic and chemical asymmetric synthesis. Enzymatic reductive amination of keto acids, for instance, has been widely adopted to produce enantiomerically pure amino acids. In one approach, transaminases catalyze the transfer of an amino group from a donor (e.g., glutamate) to a keto acid precursor, yielding (R)- or (S)-configured products with >99% ee.
In peptide chemistry, the methoxyphenyl group enhances lipophilicity and π-π stacking interactions, which are critical for stabilizing secondary structures like β-sheets or helices. This property is exploited in the design of peptidomimetics targeting G-protein-coupled receptors (GPCRs) or proteases. For example, incorporating (R)-2-amino-5-(4-methoxyphenyl)pentanoic acid into peptide backbones can improve binding affinity to hydrophobic pockets in enzyme active sites.
The compound’s synthesis often begins with 4-methoxybenzaldehyde, which undergoes Strecker synthesis or catalytic asymmetric hydrogenation to install the amino group. Recent advances in engineered aminotransferases have improved yields and stereoselectivity, enabling gram-scale production for pharmaceutical applications.
(R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid possesses a molecular formula of C₁₂H₁₇NO₃ with a molecular weight of 223.27 grams per mole [1] [2]. The compound exhibits a complex three-dimensional structure characterized by multiple rotatable bonds that contribute to its conformational flexibility [32]. The backbone structure consists of a pentanoic acid chain with an amino group at the C-2 position and a 4-methoxyphenyl substituent at the C-5 position [1] [2].
The molecular geometry around the alpha carbon follows typical tetrahedral arrangements found in amino acids, with bond angles approximating 109.5 degrees [32] [33]. The carboxyl group displays trigonal planar geometry with bond angles of approximately 120 degrees around the carbonyl carbon [34]. The amino group adopts a pyramidal configuration with bond angles of approximately 107 degrees due to the presence of a lone pair of electrons on the nitrogen atom [33].
Table 1: Molecular Geometry Parameters
| Bond Type | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-C (pentanoic backbone) | 1.54 ± 0.02 | 109.5 ± 2.0 |
| C-N (amino group) | 1.47 ± 0.01 | 110.1 ± 1.5 |
| C-O (carboxyl) | 1.36 ± 0.01 | 120.0 ± 1.0 |
| C=O (carbonyl) | 1.21 ± 0.01 | 120.0 ± 1.0 |
| C-C (aromatic) | 1.39 ± 0.01 | 120.0 ± 0.5 |
| C-O (methoxy) | 1.43 ± 0.01 | 109.5 ± 1.0 |
| N-H (amino) | 1.01 ± 0.01 | 106.0 ± 2.0 |
| O-H (carboxyl) | 0.96 ± 0.01 | 104.5 ± 1.0 |
The conformational dynamics of this compound are governed by multiple dihedral angles that allow for rotational freedom around specific bonds [35] [36]. The backbone phi and psi angles, which define the local backbone conformation, exhibit preferred ranges characteristic of amino acid derivatives [35]. The side chain possesses several chi angles that determine the orientation of the 4-methoxyphenyl group relative to the amino acid backbone [36] [38].
Table 2: Conformational Analysis Parameters
| Dihedral Angle | Preferred Range (°) | Energy Barrier (kcal/mol) |
|---|---|---|
| φ (phi) - N-Cα-C-O | -60 ± 20 | 2.5 ± 0.5 |
| ψ (psi) - Cα-C-N-Cα | -45 ± 25 | 3.2 ± 0.7 |
| χ1 (chi1) - N-Cα-Cβ-Cγ | 180 ± 30 | 1.8 ± 0.3 |
| χ2 (chi2) - Cα-Cβ-Cγ-Cδ | 180 ± 40 | 2.1 ± 0.4 |
| χ3 (chi3) - Cβ-Cγ-Cδ-phenyl | 90 ± 15 | 4.5 ± 0.8 |
| Methoxy rotation | 0 ± 10, 180 ± 10 | 1.2 ± 0.2 |
The conformational flexibility of the pentanoic acid chain allows for multiple low-energy conformations in solution [37] [38]. Molecular dynamics simulations indicate that the compound exhibits significant conformational sampling, particularly around the chi1 and chi2 dihedral angles [36] [52]. The 4-methoxyphenyl group can adopt various orientations relative to the amino acid backbone, with energy barriers ranging from 1.2 to 4.5 kilocalories per mole depending on the specific rotational axis [37].
The absolute configuration of (R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid is determined through the application of Cahn-Ingold-Prelog priority rules [12] [44] [45]. The R-designation at the C-2 position indicates the specific spatial arrangement of substituents around the chiral center [12] [39]. According to the Cahn-Ingold-Prelog system, priorities are assigned based on atomic numbers of directly bonded atoms, with higher atomic numbers receiving higher priorities [44] [45].
For this compound, the priority assignment at the C-2 chiral center follows the sequence: amino group (highest priority due to nitrogen, atomic number 7), carboxyl group (second priority due to carbon bonded to oxygen), the pentyl chain bearing the 4-methoxyphenyl substituent (third priority), and hydrogen (lowest priority, atomic number 1) [44] [45]. When viewed with the lowest priority hydrogen oriented away from the observer, the sequence from highest to lowest priority proceeds in a clockwise direction, confirming the R-configuration [12] [44].
The R-enantiomer specificity is crucial for understanding the compound's stereochemical properties [39] [42]. Unlike most naturally occurring amino acids which adopt the L-configuration corresponding to S-absolute configuration, synthetic amino acid derivatives like (R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid can be prepared in both R and S forms [41] [43]. The R-configuration represents the dextrorotatory enantiomer, which exhibits distinct physical and chemical properties compared to its S-counterpart [39] [42].
Experimental determination of absolute configuration can be achieved through various analytical techniques including X-ray crystallography, optical rotatory dispersion, and vibrational circular dichroism [12] [39]. The R-enantiomer of this compound displays specific optical rotation values that distinguish it from the racemic mixture or the pure S-enantiomer [39] [42]. Nuclear magnetic resonance spectroscopy using chiral shift reagents provides additional confirmation of the absolute configuration [12] [42].
The structural characteristics of (R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid can be understood through comparison with homologous amino acid derivatives that share similar structural motifs [20] [22] [24]. The pentanoic acid backbone length significantly influences the conformational flexibility and overall molecular shape compared to shorter or longer chain analogs [21] [37].
Table 3: Structural Comparison with Homologous Compounds
| Compound | Chain Length | Molecular Weight (g/mol) | Relative Flexibility |
|---|---|---|---|
| (R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid | C5 | 223.27 | 1.00 |
| (R)-2-Amino-4-(4-methoxyphenyl)butanoic acid | C4 | 209.24 | 0.85 |
| (R)-2-Amino-6-(4-methoxyphenyl)hexanoic acid | C6 | 237.30 | 1.18 |
| (R)-2-Amino-5-phenylpentanoic acid | C5 | 193.24 | 0.92 |
| (R)-2-Amino-5-(4-hydroxyphenyl)pentanoic acid | C5 | 209.24 | 0.97 |
Comparison with the C4 homolog reveals that the shorter chain length results in reduced conformational flexibility due to fewer rotatable bonds [21] [24]. The C4 derivative exhibits approximately 15% less conformational freedom compared to the target compound, as evidenced by molecular dynamics simulations [36] [38]. Conversely, the C6 homolog demonstrates increased flexibility with approximately 18% greater conformational sampling [37].
The presence of the 4-methoxyphenyl substituent versus the unsubstituted phenyl group affects both the electronic properties and steric interactions within the molecule [25] [27]. The methoxy group introduces additional rotational freedom and can participate in intramolecular interactions that stabilize specific conformations [25] [26]. Comparison with the 4-hydroxyphenyl analog shows similar overall flexibility but different hydrogen bonding patterns due to the hydroxyl group's ability to form stronger intermolecular interactions [20] [25].
The aromatic ring positioning at the C5 position creates a distinct conformational profile compared to amino acids with aromatic substituents at different positions [21] [22]. This positioning allows for optimal separation between the amino acid backbone and the aromatic moiety, minimizing steric clashes while maintaining conformational accessibility [28] [30].
Crystallographic analysis of amino acid derivatives with similar structural features provides insights into the solid-state conformation and packing arrangements [17] [18] [25]. While specific X-ray crystallographic data for (R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid may be limited, related methoxyphenyl-containing compounds exhibit characteristic crystal packing patterns [25] [26] [27].
The crystal structures of related 4-methoxyphenyl derivatives typically show intermolecular hydrogen bonding networks involving the amino and carboxyl groups [25] [26]. The aromatic rings often participate in pi-pi stacking interactions that contribute to crystal stability [26] [27]. The methoxy substituent can adopt multiple orientations in the crystal lattice, with torsion angles typically ranging from -10 to 10 degrees or 170 to 190 degrees relative to the phenyl ring plane [25] [31].
Density functional theory calculations provide comprehensive electronic structure information and optimized geometries for (R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid [46] [47] [49]. Various DFT functionals and basis sets have been employed to investigate amino acid derivatives, with hybrid functionals like B3LYP and meta-GGA functionals like M06-2X showing good agreement with experimental data [46] [49] [51].
Table 4: Density Functional Theory Calculation Results
| Functional/Basis Set | Total Energy (hartree) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| B3LYP/6-31G(d,p) | -916.2345 | -6.52 | -0.23 | 3.24 |
| M06-2X/6-311++G(d,p) | -915.9876 | -6.78 | -0.18 | 3.18 |
| B2PLYP-D3/aug-cc-pVTZ | -916.4521 | -6.61 | -0.21 | 3.31 |
| DSDPBEP86/aug-cc-pVTZ | -916.4398 | -6.58 | -0.20 | 3.28 |
| ωB97X-D/6-311++G(d,p) | -916.1234 | -6.71 | -0.19 | 3.22 |
DFT calculations reveal that the compound exhibits a significant dipole moment ranging from 3.18 to 3.31 Debye depending on the computational method employed [46] [47]. The highest occupied molecular orbital energy levels indicate moderate electron-donating character, while the lowest unoccupied molecular orbital energies suggest limited electron-accepting capability [46] [51]. The energy gap between frontier orbitals provides information about the compound's electronic stability and reactivity [47] [49].
Modern alkylation routes build the stereogenic C-2 centre before unveiling the amino functionality. Two complementary approaches dominate.
Chiral auxiliary controlled alkylation.
Asymmetric hydrogenation of trisubstituted enamides.
| Entry | Chiral element | Key C–C bond step | Yield % | Enantiomeric excess % | Scale |
|---|---|---|---|---|---|
| 1 | (4 R,5 S)-oxazolidinone | Boron-enolate alkylation | 58 [1] | 97 [1] | 10 g |
| 2 | N-to-S acyl-transfer auxiliary | Enolate alkylation | 51 [2] | 96 [2] | 5 g |
| 3 | Rhodium–spiro-diphosphine | Asymmetric hydrogenation | 91 [3] | 96 [3] | 20 g |
| 4 | Iridium–diphosphite | Asymmetric hydrogenation | 90 [4] | 93 [4] | 15 g |
When racemic material is available, three proven routes enrich the desired (R)-enantiomer.
Diastereomeric salt crystallisation (Dutch resolution).
Crystallisation with (2 R,3 R)-dibenzoyl-tartaric acid removes the undesired (S)-acid; two recrystallisations afford 99% enantiomeric excess at 48% overall recovery [5].
Glycopeptide-mediated liquid chromatography.
Vancomycin used as a chiral mobile-phase additive separates the acid on an achiral silica column; kilogram quantities have been upgraded from 90 : 10 to 99.5 : 0.5 enantiomer ratio in a single pass [6].
Simulated moving-bed chromatography.
When the methoxy group decreases salt-forming ability, continuous chromatographic resolution achieves 95% enantiomeric excess with 85% yield and solvent consumption < 5 L kg⁻¹ [7].
| Technique | Resolving agent | Product recovery % | Enantiomeric excess % | Throughput kg day⁻¹ |
|---|---|---|---|---|
| Crystallisation | Dibenzoyl-tartaric acid | 48 [5] | 99 [5] | 0.5 |
| Chiral additive LC | Vancomycin | 62 [6] | 99.5 [6] | 2.0 |
| Moving-bed LC | Cellulose carbamate CSP | 85 [7] | 95 [7] | 5.0 |
Omega-transaminases catalyse reductive amination of 2-oxo-4-(4-methoxyphenyl)butanoic acid to the target amino acid under benign conditions.
| Enzyme source | Reactor mode | Substrate concentration mol L⁻¹ | Conversion % | Enantiomeric excess % | Productivity g L⁻¹ h⁻¹ |
|---|---|---|---|---|---|
| Megasphaera elsdenii | Fed-batch with crystallisation | 0.34 [8] | 95 [8] | 99 [8] | 2.4 [8] |
| Enterobacter sp. | Intermittent solid-feed | 0.84 [9] | 94 [9] | 99 [9] | 3.0 [9] |
| Sinirhodobacter hungdaonensis | Kinetic resolution | 0.40 [11] | 88 [11] | 99 [11] | 1.8 [11] |
Beyond transamination, dehydrogenase-based reductive amination offers a single-enzyme route.
Directed evolution of Escherichia coli glutamate dehydrogenase furnished an enzyme with a one-hundred-fold higher catalytic efficiency for the para-methoxy keto acid, while native activity toward 2-ketoglutarate decreased three-thousand-fold; whole-cell synthesis reached 35 g L⁻¹ product in eight hours with nicotinamide adenine dinucleotide phosphate as driving force [12].
An enzymatic–spontaneous cascade starting from para-methoxy benzaldehyde and pyruvate, expressed in Escherichia coli, produced 100 g L⁻¹ of the L-configured amino acid at 94% conversion and > 99% enantiomeric excess in a five-litre reactor, showcasing inexpensive feedstocks and minimal waste [13].
| Engineered catalyst | Cofactor | Titre g L⁻¹ | Time h | Enantiomeric excess % | Specific space-time conversion mmol g⁻¹ h⁻¹ |
|---|---|---|---|---|---|
| Mutant glutamate dehydrogenase | Nicotinamide adenine dinucleotide phosphate | 35 [12] | 8 [12] | 99 [12] | 25 [12] |
| Triphenylalanine dehydrogenase cascade | Nicotinamide adenine dinucleotide | 100 [13] | 24 [13] | 99 [13] | 31 [13] |
Integration of the (R)-amino acid into synthetic peptides demands robust protecting groups and high coupling efficiency.
Commercial derivatives now available include:
| Catalogue name | Protecting group set | Reported coupling yield % (HBTU, fifteen-minute single cycle) | Optical rotation (25 °C, 1% in dimethylformamide) | Supplier |
|---|---|---|---|---|
| Fmoc-(R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid | 9-fluorenyl-methoxycarbonyl, free carboxyl | 98 [14] | +7.0° [14] | Chem-Impex |
| Fmoc-(S)-analogue (for epimer tests) | Same | 97 [15] | −7.2° [15] | Sigma–Aldrich |
| Fmoc-(R)-tert-butyl-protected phenoxy analogue (enhanced lipophilicity) | 9-fluorenyl-methoxycarbonyl, 4-tert-butoxy | 96 [16] | −21° [16] | Chem-Impex |
During stepwise solid-phase peptide synthesis the derivative behaves like phenylalanine: double couplings are unnecessary below fifteen-residue length, and racemisation is < 0.05% under standard piperidine deprotection [17]. The methoxy group survives both trifluoroacetic acid cleavage and catalytic hydrogenolysis, enabling late-stage diversification by electrophilic aromatic substitution if desired.
Key research findings